Tris((dimethylamino)methyl)phenol

epoxy curing kinetics polymercaptan hardener tertiary amine accelerator

Tris((dimethylamino)methyl)phenol (CAS 26444-72-4) is a Mannich-base tertiary amine bearing three dimethylaminomethyl substituents on a phenolic core. Critically, CAS 26444-72-4 designates the 2,3,4-trisubstituted regioisomer, whereas the widely commercialized epoxy accelerator DMP-30 is the 2,4,6-trisubstituted isomer registered under CAS 90-72-2.

Molecular Formula C15H27N3O
Molecular Weight 265.39 g/mol
CAS No. 26444-72-4
Cat. No. B12685061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris((dimethylamino)methyl)phenol
CAS26444-72-4
Molecular FormulaC15H27N3O
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C(=C(C=C1)O)CN(C)C)CN(C)C
InChIInChI=1S/C15H27N3O/c1-16(2)9-12-7-8-15(19)14(11-18(5)6)13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3
InChIKeyCIPOCPJRYUFXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris((dimethylamino)methyl)phenol (CAS 26444-72-4) — Baseline Identity and Procurement-Relevant Isomerism


Tris((dimethylamino)methyl)phenol (CAS 26444-72-4) is a Mannich-base tertiary amine bearing three dimethylaminomethyl substituents on a phenolic core [1]. Critically, CAS 26444-72-4 designates the 2,3,4-trisubstituted regioisomer, whereas the widely commercialized epoxy accelerator DMP-30 is the 2,4,6-trisubstituted isomer registered under CAS 90-72-2 [2]. Both isomers share the molecular formula C₁₅H₂₇N₃O (MW 265.4 g/mol), but the 2,4,6-isomer (DMP-30/K-54) dominates the peer-reviewed literature and industrial supply chain for epoxy curing acceleration, polyurethane catalysis, and anion-exchange membrane fabrication . Procurement under CAS 26444-72-4 without explicit structural verification may yield the 2,3,4-isomer, for which published performance data are essentially absent; nearly all quantitative comparative evidence referenced in this guide pertains to the 2,4,6-isomer DMP-30. This regioisomeric ambiguity is the single most consequential factor in compound selection and must be resolved with the vendor before purchase.

Why Generic Substitution of Tris((dimethylamino)methyl)phenol (CAS 26444-72-4) Carries Regioisomeric and Performance Risk


In epoxy and polyurethane formulations, tertiary amine catalysts are frequently treated as interchangeable commodities. This assumption fails for tris((dimethylamino)methyl)phenol for two independent reasons. First, the regioisomer problem: the 2,3,4-isomer (CAS 26444-72-4) and 2,4,6-isomer (CAS 90-72-2, DMP-30) are chemically distinct entities with different spatial arrangements of the dimethylaminomethyl groups relative to the phenolic –OH. The 2,4,6-isomer positions two amine groups ortho to the hydroxyl, enabling intramolecular hydrogen bonding that modulates nucleophilicity and is widely credited for its balanced reactivity in epoxy-anhydride systems [1]. No published kinetic or performance data validate that the 2,3,4-isomer replicates this behavior. Second, even among legitimate in-class comparators of the 2,4,6-isomer such as BDMA, TEA, DBU, or 1-methylimidazole, quantitative differences in catalytic efficiency, pot life, gel time, and activation energy—documented in Sections 3.1–3.5 below—mean that blind substitution can alter cure schedules, final network architecture, and long-term thermal-mechanical properties [2]. These differences are not marginal; they determine whether a formulation meets industrial cure-cycle specifications.

Quantitative Differentiation Evidence for 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) Against Closest Analogs


Catalytic Efficiency in Epoxy/Polymercaptan Systems: DMP-30 vs BDMA vs TEA

In a direct head-to-head study of epoxy resin (E-51) / polymercaptan curing, DMP-30 demonstrated higher catalytic efficiency than both BDMA (N,N-dimethylbenzylamine) and TEA (triethylamine). At 5 wt% loading and 25 °C, DMP-30 achieved 85.2% epoxy group conversion within 20 minutes, a metric not matched by BDMA or TEA under identical conditions [1]. The kinetic analysis using the Málek method fitted a two-parameter autocatalytic model (reaction orders m = 0.297, n = 1.276) with an activation energy of 37.344 kJ/mol for the DMP-30-catalyzed system [1].

epoxy curing kinetics polymercaptan hardener tertiary amine accelerator real-time FTIR

Mass Efficiency of Reactivity: DMP-30 Achieves Equal Reactivity at 12.5% Lower Loading than BDMA

In a patent-protected epoxy-anhydride system for electrical engineering insulation (APG/vacuum casting process), 0.7 parts by weight (pbw) of 2,4,6-tris(dimethylaminomethyl)phenol (TDMAMP/DMP-30) produced the same reactivity—measured by gel timer at casting temperature—as 0.8 pbw of BDMA. This represents a 12.5% mass- efficiency advantage for DMP-30 [1]. Furthermore, DMP-30 provided a longer pot-life (gel time) than 1-methylimidazole in the same anhydride-cured system, while avoiding the brittleness and toughness deficiencies observed with 1-methylimidazole [1].

electrical insulation anhydride curing automatic pressure gelation reactivity efficiency

Pot Life Advantage: DMP-30 Provides 33% Longer Working Time than DBU at 25 °C

In a standardized comparison using EPON 828 epoxy resin cured with DETA hardener at 25 °C, DMP-30 (at 2.0% loading) yielded a pot life of 60 minutes—33% longer than DBU (45 minutes at 1.0%) and 71% longer than THU (35 minutes at 1.0%), while still delivering a practically useful gel time of 25 minutes [1]. This positions DMP-30 as a balanced-activity accelerator offering extended workability compared to the faster but pot-life-constrained DBU and THU [1].

pot life working time epoxy formulation processing window

Recyclability-Enabling Dual Functionality: DMP-30 Eliminates Need for Exogenous Transesterification Catalysts

DMP-30 uniquely serves as both the epoxy-anhydride curing accelerator and the transesterification catalyst enabling chemical recyclability of the cured network. In DGEBA/glutaric anhydride (GA) systems, DMP-30-cured resins can be fully degraded in ethylene glycol below 200 °C at ordinary pressure without requiring additional catalysts such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or Zn(Ac)₂, which are typically expensive, toxic, and poorly compatible with epoxy formulations [1]. The resulting decomposed epoxy oligomer (DEO) can be reincorporated into fresh resin, with the recycled material exhibiting a dielectric breakdown field strength of 38.66 kV/mm—8.1% higher than the original resin's 35.76 kV/mm [2].

epoxy recycling transesterification vitrimer sustainable thermosets

Anion-Exchange Membrane Performance: Branched/Cross-Linked AEMs Using DMP-30 Show Threefold Oxidative Stability Over Uncross-Linked Analogues

When 2,4,6-tris(dimethylaminomethyl)phenol is employed as a trifunctional cross-linker for poly(arylene ether sulfone)-based anion-exchange membranes (AEMs), the resulting branched/cross-linked membranes demonstrate oxidative stability more than three times higher than the corresponding uncross-linked membrane (Q). Specifically, the CQ15 membrane (IEC = 1.25 mequiv.g⁻¹) exhibited hydroxide conductivity of 32 mS cm⁻¹ at 80 °C, methanol permeability as low as 0.41 × 10⁻⁷ cm² s⁻¹, and retained 84% of its conductivity after 216 h in alkali at 60 °C [1]. The phenolate anion-based structure formed by DMP-30 acts as an intrinsic radical scavenger, contributing to the enhanced oxidative stability [1].

anion exchange membrane fuel cell alkaline stability cross-linked membrane

Moisture Stability and Shelf Life: DMP-30 Outperforms BDMA and DBU Under Humid Storage

Comparative stability data indicate that DMP-30 exhibits low hygroscopicity with a shelf life of 2–3 years under standard storage, attributed to stabilization by its intramolecular phenolic hydroxyl groups [1]. In contrast, BDMA is classified as highly hygroscopic with a shelf life of less than 1 year, requiring inert packaging; DBU shows moderate hygroscopicity with a 1–2 year shelf life [1]. This differential in moisture sensitivity directly impacts formulation reproducibility in humid manufacturing environments.

shelf life hygroscopicity formulation stability tropical packaging

Evidence-Backed Application Scenarios Where Tris((dimethylamino)methyl)phenol (DMP-30) Provides Verifiable Selection Advantage


High-Voltage Electrical Insulation via Automatic Pressure Gelation (APG) — BDMA Replacement

In APG-cast epoxy insulation for switchgear, bushings, and instrument transformers, DMP-30 (TDMAMP) replaces BDMA as the anhydride-curing accelerator with three documented advantages: (i) 12.5% lower mass loading for equivalent reactivity (0.7 pbw vs 0.8 pbw), reducing accelerator cost per cast part; (ii) toxicologically benign profile versus BDMA's skull-and-bone hazard classification, simplifying workplace safety compliance; and (iii) sufficiently low vapor pressure to permit early-stage addition during mixing and degassing, eliminating the process interruption required for late-stage BDMA addition [1]. The resulting castings exhibit superior thermal cycling crack resistance (simulated crack temperature improved by −18 K) and slightly better thermal conductivity compared to BDMA-accelerated analogues [1].

Chemically Recyclable Epoxy-Anhydride Thermosets for Circular Economy Compliance

DMP-30 is uniquely positioned for epoxy-anhydride formulations requiring end-of-life chemical recyclability. Unlike BDMA, DBU, or 1-methylimidazole, which catalyze only the forward curing reaction, DMP-30's tertiary amine groups also catalyze transesterification between ester bonds and alcoholic hydroxyl groups, enabling complete network degradation in ethylene glycol below 200 °C without supplementary catalysts such as TBD or Zn(Ac)₂ [2]. The recovered decomposed epoxy oligomer can be directly reformulated into new resin with dielectric breakdown strength (38.66 kV/mm) exceeding the original material (35.76 kV/mm) by 8.1% [3]. This dual catalytic functionality is not available from any mono- or di-functional tertiary amine alternative.

Extended-Pot-Life Epoxy Formulations for Large-Part Casting and Vacuum Infusion

For applications requiring >45 minutes of workable pot life at ambient temperature—such as large composite tooling, vacuum-assisted resin transfer molding (VARTM), or multi-component adhesive metering—DMP-30 provides 60 minutes of pot life in EPON 828/DETA systems at 25 °C, compared to only 45 minutes for DBU and 35 minutes for THU [4]. This 33–71% pot life extension versus faster accelerators is achieved while maintaining a gel time of 25 minutes, a balance that BDMA (75-minute pot life, 32-minute gel time) tilts too far toward slow cure for many production schedules [4]. DMP-30 thus occupies a practically useful middle ground not replicated by any single-compound comparator.

Branched/Cross-Linked Anion-Exchange Membranes with Intrinsic Oxidative Stability

DMP-30 serves as a trifunctional cross-linker and quaternization site for poly(arylene ether sulfone) and poly(VDF-co-HFP) AEMs, where the phenolate anion generated upon quaternization functions as an intrinsic radical scavenger. This molecular design yields >3× higher oxidative stability compared to uncross-linked AEM analogues, with the CQ15 membrane retaining 84% hydroxide conductivity after 216 h alkaline treatment at 60 °C [5]. In all-aqueous organic redox flow batteries, DMP-30-derived AEMs delivered 88% coulombic efficiency, 70% voltage efficiency, and 62% energy efficiency over 50 charge/discharge cycles, performance comparable to commercial ion-exchange membrane benchmarks [6]. No mono-functional tertiary amine can replicate this cross-linking-plus-antioxidant dual role.

Quote Request

Request a Quote for Tris((dimethylamino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.